Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate
Description
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate is a sodium salt of a sulfinic acid derivative featuring a bicyclic camphor-like structure. The compound’s core consists of a norbornane backbone substituted with a ketone group and a sulfinate (-SO₂⁻Na⁺) moiety. This structure confers unique reactivity, particularly in radical-mediated transformations, as sulfinates are known to act as radical initiators or chain-transfer agents . While direct synthesis details for this specific compound are sparse in the literature, analogous sulfinates (e.g., sodium benzenesulfinate) are typically prepared via neutralization of sulfinic acids with sodium hydroxide or via metathesis reactions . Applications include its use in heterocycle synthesis and enantioselective organocatalysis, where the rigid bicyclic framework may enhance stereochemical control .
Properties
Molecular Formula |
C10H15NaO3S |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfinate |
InChI |
InChI=1S/C10H16O3S.Na/c1-9(2)7-3-4-10(9,6-14(12)13)8(11)5-7;/h7H,3-6H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
GTOAZQYHPNGMCJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride with sodium hydroxide. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate is used in several scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity and function. The bicyclic structure of the compound also allows it to fit into specific binding sites on target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Related Compounds
Research Findings
- Radical Reactivity : Sodium sulfinate derivatives participate in radical cyclization reactions, enabling the synthesis of pyrazoles and indoles with yields up to 57% .
- Stereochemical Influence: The bicyclic camphor framework in sodium sulfinate enhances stereocontrol in organocatalytic reactions, as demonstrated in the synthesis of enantiomerically pure resorcinols .
- Pharmaceutical Relevance : Sulfonamide derivatives exhibit moderate yields (60%) in adamantane-based drug candidates, highlighting their utility in medicinal chemistry .
- Stability : Sulfonyl chlorides require anhydrous conditions, whereas sodium sulfinate remains stable in aqueous environments, simplifying industrial workflows .
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate to maximize yield and purity?
Methodological Answer:
- Reaction Conditions: Control temperature (typically 0–5°C during sulfinate salt formation) and pH (maintain neutrality to avoid decomposition of the sulfinate group). Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in anhydrous ethanol to isolate the sodium salt. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Yield Optimization: Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq) improves conversion, but excess must be quenched with NaHCO₃ to avoid side reactions .
Basic Research: Analytical Characterization
Q. Q2. Which analytical techniques are most reliable for characterizing the stereochemical purity of this sodium sulfinate derivative?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers. Retention time discrepancies >0.5 min indicate stereochemical impurities .
- NMR Spectroscopy: ¹H-NMR (500 MHz, D₂O) analysis of the bicyclic methyl groups (δ 1.2–1.4 ppm) and sulfinate protons (δ 3.1–3.3 ppm) confirms structural integrity. NOESY correlations validate the bicyclo[2.2.1]heptane geometry .
- Mass Spectrometry: High-resolution ESI-MS ([M–Na]⁻ expected at m/z 245.08) identifies degradation products (e.g., sulfonic acid derivatives at m/z 261.10) .
Basic Research: Stability and Storage
Q. Q3. How should researchers mitigate hydrolysis and oxidative degradation during storage?
Methodological Answer:
- Storage Conditions: Keep under anhydrous N₂ at –20°C in amber glass vials. Avoid exposure to humidity (>5% RH accelerates hydrolysis) and UV light .
- Stabilizers: Add 0.1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation. Confirm compatibility via TGA/DSC (no exothermic peaks <100°C) .
- Monitoring: Perform monthly FT-IR checks (S=O stretch at 1150–1200 cm⁻¹) to detect sulfinate-to-sulfonate oxidation .
Advanced Research: Stereochemical Resolution
Q. Q4. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Methodological Answer:
- Chiral Derivatization: Use (–)-menthol chloroformate to form diastereomers, separable via reverse-phase HPLC. Compare ee values with underivatized chiral HPLC results to identify artifacts .
- X-ray Crystallography: Resolve absolute configuration using single crystals grown from acetonitrile/water (9:1). Flack parameter (η) analysis confirms enantiopurity (η < 0.05 indicates reliable chirality) .
- Controlled Synthesis: Replicate protocols from using enantiopure (1R,4S)-bicyclo precursors to minimize racemization during sulfinate formation .
Advanced Research: Mechanistic Studies
Q. Q5. What computational models predict the sodium sulfinate’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian16 with B3LYP/6-311+G(d,p) to model transition states. The sulfinate’s LUMO (–1.8 eV) localizes on the sulfur atom, favoring SN2 mechanisms with alkyl halides .
- Solvent Effects: Simulate reaction kinetics in DMSO vs. THF. Polar aprotic solvents stabilize the sulfinate anion, reducing activation energy by 15–20 kJ/mol .
- Validation: Compare computed ΔG‡ values with experimental kinetic data (e.g., Arrhenius plots from stopped-flow UV-Vis) to refine models .
Advanced Research: Biological Interactions
Q. Q6. How does the sodium sulfinate interact with biological thiols (e.g., glutathione) in redox studies?
Methodological Answer:
- Kinetic Assays: Use Ellman’s reagent (DTNB) to quantify free thiols after incubating the sulfinate with GSH (0.1–10 mM, pH 7.4). Pseudo-first-order rate constants (kobs) reveal nucleophilic attack at sulfur .
- LC-MS/MS: Identify adducts (e.g., GSH-sulfonate at m/z 456.12) using a Q-TOF mass spectrometer. Fragmentation patterns confirm covalent modification sites .
- Cellular Models: Treat HepG2 cells with 10–100 μM sulfinate and measure intracellular ROS (DCFH-DA assay) to assess pro-oxidant effects .
Advanced Research: Synthetic Derivatives
Q. Q7. What methodologies enable the synthesis of sulfonamide derivatives from this sodium sulfinate?
Methodological Answer:
- Coupling Reactions: React with aryl iodides (e.g., 4-iodotoluene) under Pd(OAc)₂ catalysis (5 mol%) in DMF/H₂O (3:1) at 80°C. Isolate sulfonamides via acid-base extraction (yields 60–75%) .
- Photoredox Activation: Use Ru(bpy)₃Cl₂ (2 mol%) and blue LED light to generate sulfonyl radicals for C–S bond formation with alkenes .
- Safety Note: Handle intermediates like methanesulfonyl chloride () in fume hoods—avoid inhalation (P260/P261 precautions) .
Advanced Research: Degradation Pathways
Q. Q8. How can researchers identify and quantify degradation products under accelerated stability conditions?
Methodological Answer:
-
Forced Degradation: Expose the compound to 40°C/75% RH for 14 days. Analyze via UPLC-PDA-QDa (Waters Acquity):
Degradation Product Retention Time (min) m/z [M–H]⁻ Parent Sulfinate 8.2 245.08 Sulfonic Acid 6.5 261.10 Bicyclic Ketone 10.1 153.12 -
Mechanistic Insight: Hydrolysis at high RH generates sulfonic acid (pH-dependent; t₁/₂ = 72 hr at pH 7.4). Oxidative pathways dominate under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
